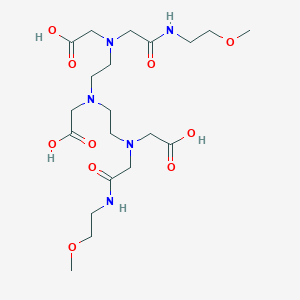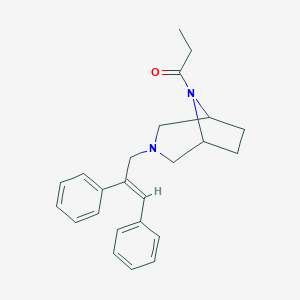![molecular formula C16H15Cl2NOS B162563 [5-(3,4-ジクロロフェニル)フラン-2-イル]-ピペリジン-1-イルメタンチオン](/img/structure/B162563.png)
[5-(3,4-ジクロロフェニル)フラン-2-イル]-ピペリジン-1-イルメタンチオン
概要
科学的研究の応用
作用機序
DFPMは、植物におけるエフェクター誘導免疫シグナル伝達の活性化によってその効果を発揮します。特に、シロイヌナズナにおけるTIR-NLRタンパク質VICTR(VARIATION IN COMPOUND TRIGGERED ROOT growth response)を標的とします。この活性化は、ABA応答の阻害につながり、特定のシロイヌナズナアクセッションにおける根の成長停止を引き起こします。 このメカニズムには、DFPMとEDS1、PAD4、RAR1、SGT1Bを含む複数の分子標的と経路との相互作用が含まれます .
生化学分析
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
合成経路と反応条件
DFPMの合成は、3,4-ジクロロフェニルフランとピペリジン-1-イルメタンチオンの反応を伴います。この反応は通常、目的の生成物の形成を保証するために、制御された条件下で行われます。 温度、溶媒、反応時間などの特定の反応条件は、高い収率と純度を達成するために最適化されます .
工業生産方法
DFPMの詳細な工業生産方法は広く文書化されていませんが、標準的な有機合成技術を使用して合成プロセスをスケールアップできます。 主な手順には、出発原料の調製、最適化された条件下での反応、再結晶またはクロマトグラフィーなどの技術を使用した最終生成物の精製が含まれます .
化学反応の分析
反応の種類
DFPMは、以下を含むさまざまな化学反応を起こします。
酸化: DFPMは特定の条件下で酸化されて、酸化された誘導体を形成できます。
還元: 還元反応は、DFPMの官能基を変換し、異なる誘導体をもたらす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなDFPM誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .
科学研究への応用
DFPMは、以下を含む幅広い科学研究への応用を持っています。
化学: DFPMは、植物における複雑な生理学的応答を研究する化学遺伝学のツールとして使用されます。
生物学: DFPMは、植物の免疫応答とストレスシグナル伝達に関与するシグナル伝達経路を調査するために使用されます。
産業: DFPMとその誘導体は、植物における特定の生理学的プロセスを標的とする農薬やその他の工業製品の開発に使用できます.
類似化合物との比較
DFPMは、特定のシグナル伝達経路を通じてABA応答を阻害し、根の成長停止を誘導する能力においてユニークです。類似の化合物には、ABAシグナル伝達またはエフェクター誘導免疫応答を標的とする他の小さな分子が含まれます。これらの化合物のいくつかには以下が含まれます。
DFPM-5: DFPMの誘導体であり、類似しているが異なる生物学的活性を示します.
その他のABAアンタゴニスト: 異なるメカニズムを通じてABAシグナル伝達を阻害する化合物.
DFPMは、TIR-NLRタンパク質VICTRとの特異的な相互作用と、特定のアミノ酸多型に依存した根の成長停止を誘導する能力により際立っています .
特性
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXIAQRTVLSMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


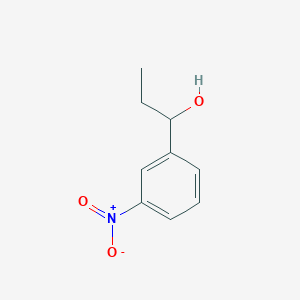


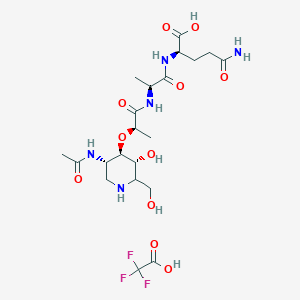
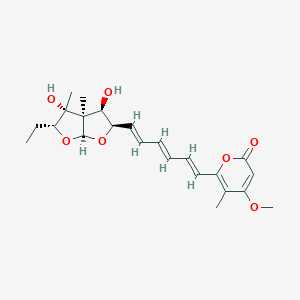


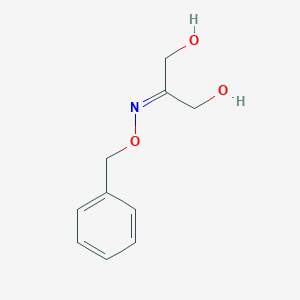
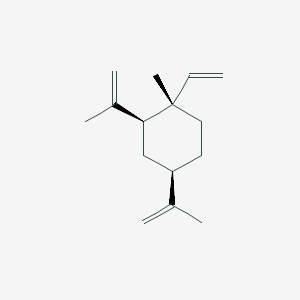
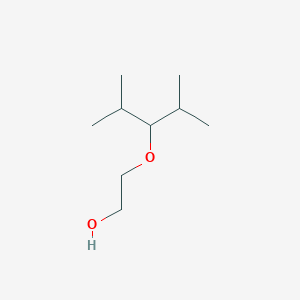
![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
